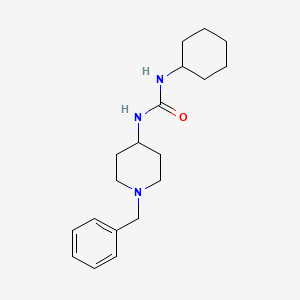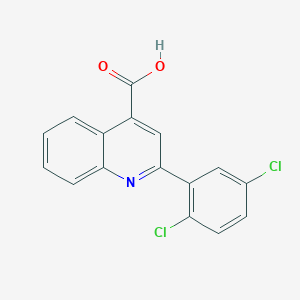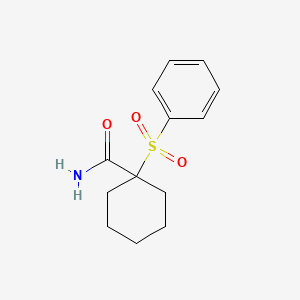
1-(4-methoxy-2,3-dimethylbenzyl)-4-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxy-2,3-dimethylbenzyl)-4-methylpiperidine, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive drugs. It is a potent stimulant that has been found to produce effects similar to those of cocaine and amphetamines. MDPV has been the subject of extensive scientific research due to its potential as a drug of abuse and its potential therapeutic applications.
Mecanismo De Acción
1-(4-methoxy-2,3-dimethylbenzyl)-4-methylpiperidine produces its effects by acting as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin. It binds to the transporters that are responsible for the reuptake of these neurotransmitters, thereby increasing their concentration in the synaptic cleft. This leads to increased activation of the corresponding receptors, which in turn produces the desired effects.
Biochemical and Physiological Effects:
1-(4-methoxy-2,3-dimethylbenzyl)-4-methylpiperidine has been found to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also leads to the release of dopamine and other neurotransmitters, which can cause changes in mood, motivation, and behavior. Chronic use of 1-(4-methoxy-2,3-dimethylbenzyl)-4-methylpiperidine has been associated with a range of adverse effects, including psychosis, addiction, and cardiovascular problems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-methoxy-2,3-dimethylbenzyl)-4-methylpiperidine has several advantages for use in laboratory experiments. It is a potent and selective reuptake inhibitor of dopamine, norepinephrine, and serotonin, which makes it a valuable tool for studying the effects of these neurotransmitters on the central nervous system. However, 1-(4-methoxy-2,3-dimethylbenzyl)-4-methylpiperidine is also a potent stimulant that can produce a range of adverse effects, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(4-methoxy-2,3-dimethylbenzyl)-4-methylpiperidine. One area of interest is the potential therapeutic applications of 1-(4-methoxy-2,3-dimethylbenzyl)-4-methylpiperidine, particularly in the treatment of ADHD and narcolepsy. Another area of interest is the development of new analogs of 1-(4-methoxy-2,3-dimethylbenzyl)-4-methylpiperidine that have improved selectivity and reduced adverse effects. Finally, there is a need for further research on the long-term effects of 1-(4-methoxy-2,3-dimethylbenzyl)-4-methylpiperidine use, particularly on the cardiovascular system and the risk of addiction and psychosis.
Métodos De Síntesis
1-(4-methoxy-2,3-dimethylbenzyl)-4-methylpiperidine is synthesized from piperonal, which is a precursor compound that is obtained from the essential oil of sassafras. The synthesis involves a series of chemical reactions that include condensation, reduction, and alkylation. The final product is a white crystalline powder that is soluble in water and other organic solvents.
Aplicaciones Científicas De Investigación
1-(4-methoxy-2,3-dimethylbenzyl)-4-methylpiperidine has been extensively studied for its potential as a drug of abuse and its effects on the central nervous system. It has been found to produce effects similar to those of cocaine and amphetamines, including increased alertness, euphoria, and enhanced cognitive function. 1-(4-methoxy-2,3-dimethylbenzyl)-4-methylpiperidine has also been found to have potential therapeutic applications, particularly in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Propiedades
IUPAC Name |
1-[(4-methoxy-2,3-dimethylphenyl)methyl]-4-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-12-7-9-17(10-8-12)11-15-5-6-16(18-4)14(3)13(15)2/h5-6,12H,7-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORJDBLXPJEPLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C(=C(C=C2)OC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(5-acetyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5684894.png)

![4-({2-[2-(2-pyridinyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone](/img/structure/B5684910.png)


![[2-(3-{[rel-(1S,5R)-3-benzyl-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}phenyl)ethyl]amine dihydrochloride](/img/structure/B5684932.png)
![N,N-dimethyl-6-(1-methyl-10-oxo-1,4,9-triazaspiro[5.6]dodec-4-yl)-2-pyrazinecarboxamide](/img/structure/B5684936.png)
![5-(dimethylamino)-2-[(2-methoxypyridin-3-yl)methyl]pyridazin-3(2H)-one](/img/structure/B5684953.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5684965.png)
![3-methyl-3-phenyl-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine](/img/structure/B5684968.png)


![N-methyl-2-(3-oxo-2-azaspiro[4.4]non-2-yl)-N-[2-(trifluoromethyl)benzyl]acetamide](/img/structure/B5684979.png)
